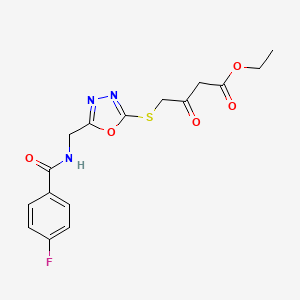![molecular formula C27H31NO6 B2569593 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287266-22-0](/img/structure/B2569593.png)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound primarily noted for its potential in various scientific research areas. This compound features a bicyclo[1.1.1]pentanyl core, which adds to its structural uniqueness and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps:
Formation of Bicyclo[1.1.1]pentane Intermediate: : The synthesis starts with constructing the bicyclo[1.1.1]pentane core through a Diels-Alder reaction.
Attachment of the Fluoren-9-ylmethoxycarbonyl (Fmoc) Group: : This step involves coupling the bicyclo[1.1.1]pentane intermediate with fluoren-9-ylmethoxycarbonyl chloride under basic conditions.
Incorporation of Methoxyethoxyethyl Side Chain: : This is usually achieved via etherification reactions using 2-(2-methoxyethoxy)ethyl bromide and a suitable base.
Industrial Production Methods: Industrial methods may vary, but typically large-scale synthesis follows the same principles, with optimization for yield and purity. Catalysts and automated processes are often employed to increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Can occur at the bicyclo[1.1.1]pentane ring or the fluorenyl moiety under harsh conditions.
Reduction: : Less common, but possible in the presence of strong reducing agents.
Substitution: : Electrophilic substitutions on the fluorenyl group are typical, with reagents like halogens.
Common Reagents and Conditions:
Oxidation: : Often involves agents like KMnO₄ or CrO₃.
Reduction: : Agents such as LiAlH₄ or H₂/Pd.
Substitution: : Requires electrophiles like Br₂ or I₂ in aprotic solvents.
Major Products:
Oxidative products include ketones or carboxylic acids.
Reductive products are typically alcohols or alkanes.
Substituted derivatives vary based on the electrophile used.
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid finds applications in various fields:
Chemistry: : Used as a building block in organic synthesis.
Medicine: : Investigated for its role in delivering therapeutic agents.
Industry: : Useful in materials science for its unique structural properties.
Mecanismo De Acción
Compared to other similar compounds:
9-Fluorenylmethyloxycarbonyl derivatives: : Similar in their role as protective groups but vary in reactivity and stability.
Methoxyethoxyethyl-functionalized compounds: : These analogs differ mainly in their side chains, affecting solubility and interaction profiles.
Comparación Con Compuestos Similares
9-Fluorenylmethyloxycarbonyl chloride
9-Fluorenylmethyloxycarbonyl-glycine
Methoxyethoxyethyl acrylate
This breakdown provides a comprehensive view of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid, from its synthesis to its applications and unique characteristics.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c1-32-12-13-33-11-10-26-15-27(16-26,17-26)23(24(29)30)28-25(31)34-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,22-23H,10-17H2,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRISYUGDXPKJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
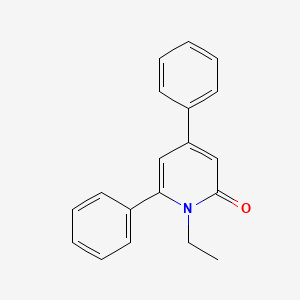

![4-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2569514.png)
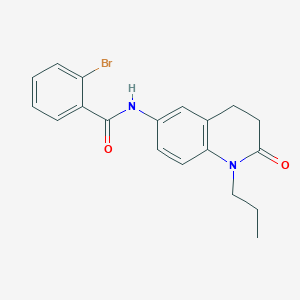

![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2569517.png)
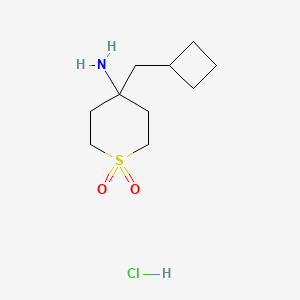
![5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol](/img/structure/B2569520.png)
![Methyl (E)-4-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propylamino]-4-oxobut-2-enoate](/img/structure/B2569525.png)
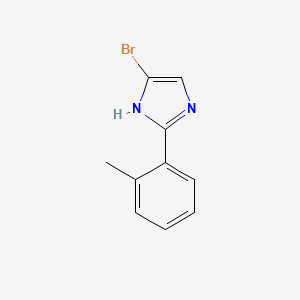
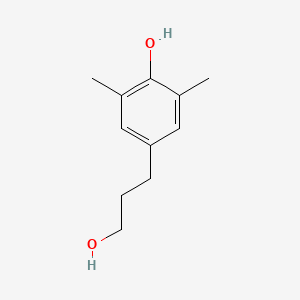
![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2569528.png)
